2-Chloro-3-iodopyrazine 2-Chloro-3-iodopyrazine
Brand Name: Vulcanchem
CAS No.: 191340-85-9
VCID: VC6528724
InChI: InChI=1S/C4H2ClIN2/c5-3-4(6)8-2-1-7-3/h1-2H
SMILES: C1=CN=C(C(=N1)Cl)I
Molecular Formula: C4H2ClIN2
Molecular Weight: 240.43

2-Chloro-3-iodopyrazine

CAS No.: 191340-85-9

Cat. No.: VC6528724

Molecular Formula: C4H2ClIN2

Molecular Weight: 240.43

* For research use only. Not for human or veterinary use.

2-Chloro-3-iodopyrazine - 191340-85-9

Specification

CAS No. 191340-85-9
Molecular Formula C4H2ClIN2
Molecular Weight 240.43
IUPAC Name 2-chloro-3-iodopyrazine
Standard InChI InChI=1S/C4H2ClIN2/c5-3-4(6)8-2-1-7-3/h1-2H
Standard InChI Key ZEADRFPMIXXSLG-UHFFFAOYSA-N
SMILES C1=CN=C(C(=N1)Cl)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Amino-6-chloro-3-iodopyrazine features a pyrazine ring—a six-membered aromatic structure with two nitrogen atoms at positions 1 and 4. Substitutions occur at positions 2 (amine group), 3 (iodine), and 6 (chlorine), creating a sterically and electronically diverse framework. The iodine atom, with its large atomic radius and polarizability, introduces significant steric hindrance and influences the compound’s reactivity in cross-coupling reactions .

Table 1: Key Physicochemical Parameters

PropertyValue/RangeSource
Molecular FormulaC4H3ClIN3\text{C}_4\text{H}_3\text{ClIN}_3
Molecular Weight255.44 g/mol
Boiling Point (Predicted)377.0±42.0 °C
Density (Predicted)2.139±0.06 g/cm³

Synthetic Methodologies

Direct Halogenation Strategies

A common route involves iodination of pre-functionalized pyrazines. For example, reacting 2-amino-6-chloropyrazine with iodine monochloride (ICl\text{ICl}) in acetic acid under nitrogen atmosphere at 70°C for 16 hours yields the target compound . Sodium acetate trihydrate (NaOAc\cdotp3H2O\text{NaOAc·3H}_2\text{O}) acts as a base to neutralize generated hydrogen iodide. Post-reaction workup includes extraction with ethyl acetate, washing with sodium carbonate and sodium thiosulfate solutions, and purification via flash chromatography .

Alternative Pathways

While specific protocols for 2-amino-6-chloro-3-iodopyrazine are scarce, analogous iodopyridines (e.g., 2-chloro-3-iodopyridine) are synthesized via electrophilic aromatic substitution using Niodosuccinimide\text{N}-iodosuccinimide (NIS) in the presence of Lewis acids . Adapting such methods to pyrazine systems may require optimization due to differences in ring electron density.

Reaction Scheme:

2-Amino-6-chloropyrazine+IClAcOH, 70°CNaOAc\cdotp3H2O2-Amino-6-chloro-3-iodopyrazine+HCl\text{2-Amino-6-chloropyrazine} + \text{ICl} \xrightarrow[\text{AcOH, 70°C}]{\text{NaOAc·3H}_2\text{O}} \text{2-Amino-6-chloro-3-iodopyrazine} + \text{HCl}

Applications in Pharmaceutical and Material Science

Intermediate in Drug Discovery

The compound’s halogen and amine groups make it a versatile building block for synthesizing bioactive molecules. For instance:

  • Antibacterial Agents: Pyrazine derivatives are pivotal in developing inhibitors targeting bacterial enzymes like GlcN-6-P synthase .

  • CRTh2 Receptor Antagonists: Iodinated heterocycles are employed in anti-inflammatory drugs, with modifications to enhance receptor binding kinetics .

Material Science Applications

Iodine’s heavy atom effect makes 2-amino-6-chloro-3-iodopyrazine a candidate for X-ray crystallography additives, enhancing electron density in protein-ligand complexes .

Future Research Directions

  • Synthetic Optimization: Developing catalytic iodination methods to reduce iodine monochloride usage.

  • Biological Screening: Evaluating the compound’s efficacy in kinase inhibition assays for oncology applications.

  • Sustainability: Exploring green solvents (e.g., cyclopentyl methyl ether) for large-scale synthesis.

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